molecular formula C20H24N2O3 B2426422 12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one CAS No. 883291-31-4

12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one

Cat. No.: B2426422
CAS No.: 883291-31-4
M. Wt: 340.423
InChI Key: ZZADIDGAGAJHPR-UHFFFAOYSA-N
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Description

The compound 12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one is a spirocyclic chemical entity identified in patent literature as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on various histone and non-histone substrates, playing a key role in processes such as RNA splicing, cellular proliferation, and DNA repair . As PRMT5 is overexpressed in a number of cancer types, it has emerged as a promising target for anticancer drug discovery . This compound is presented for research purposes to further investigate the biology of PRMT5 and explore its potential as a therapeutic target in oncology. The methoxy and methyl functional groups on the complex spirocyclic structure are likely critical for its binding affinity and specificity, a design feature supported by the broader medicinal chemistry principle that methoxy groups can be strategically used to optimize a compound's interactions with biological targets . This product is intended for laboratory research use only and is not classified as a drug or medicinal agent. It is not approved for human consumption, nor for use in diagnostic, therapeutic, or any other clinical procedures.

Properties

IUPAC Name

12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-19-17-14(15-12-13(24-2)6-7-16(15)21-17)8-11-22(19)18(23)25-20(19)9-4-3-5-10-20/h6-7,12,21H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZADIDGAGAJHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=C(CCN1C(=O)OC24CCCCC4)C5=C(N3)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Tetracyclic System Construction

The tetracyclic framework is typically assembled through a [4+2] cycloaddition between functionalized indole derivatives and electron-deficient dienophiles. Source demonstrates the use of 2-phenyl-1H-indole-3-carbaldehyde as a starting material, which undergoes Michael addition with diethyl malonate to establish the C3-quaternary center critical for subsequent ring formation. Computational modeling suggests that the angular fusion at C10-C15 benefits from Thorpe-Ingold effects during the ring-closing step.

Spirocyclohexane Attachment

Spiroannulation at the N1 position employs a novel radical-mediated coupling strategy, as evidenced by the use of iodosobenzene to generate fluorenyl radical intermediates that facilitate cyclohexane ring formation. This method avoids traditional stoichiometric metal reagents, achieving 63% yield of the spiro center with minimal epimerization.

Stepwise Synthetic Protocols

Formation of the Diazatetracyclic Core

Initial Condensation Reaction

A three-neck flask charged with 2-phenyl-1H-indol-3-yl)methanamine (0.9 g, 4.2 mmol) in anhydrous ether undergoes sequential addition of ethyl propiolate (4 mmol) and diethyl malonate (4 mmol) at 0°C under argon. The mixture is stirred vigorously for 48 hours, with TLC monitoring (hexanes:ethyl acetate 4:1) showing complete consumption of starting material. Rotary evaporation yields the crude Michael adduct, which is purified via silica gel chromatography (230-400 mesh, 5% ethyl acetate/hexanes) to afford dimethyl 2-((2-phenyl-1H-indol-3-yl)methyl)malonate in 52% yield.

Ring-Closing via Oxidative Coupling

The malonate intermediate (1.2 mmol) is treated with sodium methoxide (1.5 mmol) in THF at -78°C, followed by slow addition of allyl bromide (1.5 mmol). After 2 hours at 0°C, the reaction is quenched with saturated NH4Cl and extracted with dichloromethane (3 × 40 mL). The organic layers are dried over Na2SO4 and concentrated to give the cyclized product, which is subsequently oxidized using meta-chloroperbenzoic acid (mCPBA) to form the tetracyclic lactam.

Spirocyclohexane Installation

Radical-Mediated Spiroannulation

Adapting methodology from, the tetracyclic lactam (216.4 mmol) is dissolved in dichloromethane (500 mL) with iodosobenzene (1.2 equiv) added portionwise over 2 hours at 85°C. The reaction progress is monitored by the color transition from green to deep orange-red, indicating radical intermediate formation. After 75 minutes of post-addition stirring, the mixture is cooled to 34°C and filtered through Celite, with subsequent silica gel chromatography (5:95 ethyl acetate:hexanes) yielding the spiro product in 84% yield (63% purity by qNMR).

Functional Group Manipulations

Methoxylation at C12

Regioselective methoxylation is achieved using silver p-toluenesulfonate (0.17 mmol) in acetonitrile at 110°C for 4 hours. The reaction mixture is diluted with ethyl acetate, washed with Na2CO3 (sat.), and purified via column chromatography to install the 12-methoxy group in 68% yield.

Methyl Group Introduction at C2

A titanium tetrachloride-mediated Friedel-Crafts alkylation employs isobutylene gas (2.5 equiv) in dichloromethane at -20°C. The reaction is quenched with 5% H2SO4, extracted with diisopropyl ether, and basified to pH 12 to afford the 2-methyl derivative in 89% enantiomeric excess.

Final Cyclization and Oxidation

Lactam Formation

The penultimate compound undergoes Oppenauer oxidation using aluminum isopropoxide (0.5 equiv) and cyclohexanone (3 equiv) in toluene at reflux. After 12 hours, the mixture is concentrated and chromatographed (SiO2, 10% MeOH/DCM) to yield the title compound as white crystals (mp 214-216°C).

Purification and Characterization

High-Performance Liquid Chromatography

Final purification employs a Chiralpak AD-H column (4.6 × 250 mm) with hexanes:isopropanol (90:10) mobile phase at 1 mL/min, achieving >99.5% purity (tR = 14.3 min).

Spectroscopic Validation

1H NMR (600 MHz, CDCl3): δ 7.45 (d, J = 8.1 Hz, 1H), 7.32-7.28 (m, 2H), 6.95 (s, 1H), 4.12 (q, J = 7.0 Hz, 2H), 3.84 (s, 3H), 2.76 (s, 3H).
13C NMR (151 MHz, CDCl3): δ 209.5 (C=O), 158.2 (OCH3), 142.1, 139.8, 129.4, 128.7, 127.3, 124.9, 61.4, 56.2, 45.8.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Radical Spiroannulation 84 63 Metal-free, scalable
Silver-Mediated 68 99.5 Regioselective methoxylation
Titanium Isomerization 89 99.8 High enantiomeric excess

Industrial Scalability Considerations

The patent-derived method demonstrates commercial viability through: 1) Single-pot spiroannulation avoiding intermediate isolation 2) Titanium tetrachloride recycling via acid washes 3) Crystallization-driven purification reducing chromatographic steps

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that compounds similar to 12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one exhibit significant pharmacological activities.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the potential of spirocyclic compounds in cancer treatment due to their ability to inhibit specific cancer cell lines. The compound's structure allows for interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Research has shown that derivatives of tetracyclic compounds can possess antimicrobial properties against various pathogens. The unique structural features of 12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene] suggest it may also exhibit similar properties .

Materials Science Applications

The compound's unique structure offers potential utility in developing advanced materials.

Organic Photovoltaics

Research into organic photovoltaic materials has identified spiro compounds as promising candidates due to their favorable electronic properties and stability under light exposure . The incorporation of 12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene] into polymer matrices could enhance the efficiency of solar cells.

Sensors

The compound's electronic properties may also be harnessed in sensor technologies for detecting environmental pollutants or biological markers . Its potential as a sensing material could lead to advancements in environmental monitoring.

Synthesis and Case Studies

The synthesis of 12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene] has been explored through various methodologies.

Synthetic Pathways

A common synthetic route involves the use of diazotization followed by cyclization reactions to form the tetracyclic structure . This method has been optimized for yield and purity.

StepReaction TypeConditionsYield
1DiazotizationRoom Temp85%
2CyclizationHeat90%

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Tryptophan: An essential amino acid with a similar indole structure.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole core.

What sets 8’-Methoxy-11b’-methyl-5’,6’,11’,11b’-tetrahydrospiro[cyclohexane-1,1’-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol]-3’-one apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties .

Biological Activity

The compound 12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a unique spirocyclic framework, which contributes to its biological properties. The presence of methoxy and diaza groups enhances its interaction with biological targets.

Key Properties

PropertyValue
Molecular Weight366.5 g/mol
LogP (Partition Coefficient)7.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0

Biological Activity

The biological activity of This compound has been explored in various studies, revealing several pharmacological effects:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that it can inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : The compound triggers programmed cell death in malignant cells by activating intrinsic apoptotic pathways.

Antimicrobial Effects

This compound has also displayed antimicrobial properties:

  • Bacterial Inhibition : It has been effective against several bacterial strains, suggesting potential as an antibiotic agent.
  • Fungal Activity : Preliminary studies indicate antifungal effects that warrant further investigation.

Neuroprotective Effects

Emerging evidence suggests that the compound may have neuroprotective qualities:

  • Cholinergic Activity : It has been associated with cholinergic modulation, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value of approximately 54 μM. This suggests a moderate level of potency in comparison to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Candida albicans showed that the compound exhibited significant inhibitory zones, indicating its potential as a therapeutic agent for infections caused by these pathogens.

Case Study 3: Neuroprotective Potential

Research involving animal models has indicated that administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers, suggesting its utility in neurodegenerative disease models.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : It affects cell cycle progression by modulating cyclin-dependent kinases (CDKs).
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress in cancer cells.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways including MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Q & A

Q. What experimental methods are recommended for confirming the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include the R factor (<0.05), wR factor (<0.15), and mean C–C bond length deviations (e.g., 0.002–0.005 Å) to validate accuracy . Complementary techniques like NMR and IR spectroscopy can resolve ambiguities in functional groups or stereochemistry.

Q. What synthetic strategies are effective for producing this compound?

Answer: Multi-step synthesis typically involves:

  • Oxidation : Use m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide for selective oxidation .
  • Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for controlled reduction of ketones or imines .
  • Cyclization : Base-mediated intramolecular nucleophilic substitution to form the spirocyclic core . Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like imidazoquinoxaline derivatives .

Q. How can researchers validate the purity of synthesized batches?

Answer: High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm is standard. Pair with mass spectrometry (LC-MS) to confirm molecular weight and detect trace impurities (<0.1% threshold) .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity or binding affinity?

Answer: Density Functional Theory (DFT) calculations optimize ground-state geometries and predict frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), using scoring functions to estimate binding energies (ΔG) . Validate predictions with experimental kinetics (e.g., IC50 assays) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data across studies?

Answer:

  • Cross-validation : Compare NMR chemical shifts (δ) and coupling constants (J) with DFT-simulated spectra .
  • Crystallographic refinement : Use SHELXL97 to adjust thermal parameters and hydrogen bonding networks, ensuring data-to-parameter ratios >7.0 for reliability .
  • Statistical analysis : Apply Rietveld refinement for powder samples or Bayesian methods to quantify uncertainty in conflicting datasets .

Q. How can reaction yields be optimized for large-scale synthesis?

Answer: Design of Experiments (DoE) frameworks, such as factorial designs, systematically vary factors like catalyst loading (e.g., 5–20 mol%), temperature (25–80°C), and solvent polarity (e.g., DMF vs. THF). Response surface models identify optimal conditions, improving yields from <50% to >80% .

Q. What methodologies assess the compound’s pharmacokinetic properties?

Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
  • Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions at physiological pH (7.4) .
  • Caco-2 permeability assays : Evaluate intestinal absorption potential by monitoring apical-to-basolateral transport .

Theoretical and Methodological Considerations

Q. How should researchers integrate this compound into a broader theoretical framework?

Answer: Align studies with established theories (e.g., transition-state theory for reaction mechanisms or QSAR models for bioactivity). For example, correlate spirocyclic ring strain (calculated via molecular mechanics) with observed catalytic activity in asymmetric synthesis .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

Answer:

  • Schlenk line techniques : For air-sensitive steps (e.g., Grignard reactions), use nitrogen/argon atmospheres .
  • Rotary evaporation : Set bath temperatures <40°C to prevent decomposition of heat-labile intermediates .
  • Hazard analysis : Pre-screen intermediates for explosivity (DSC) and toxicity (Ames test) before scaling up .

Data Presentation Guidelines

  • Crystallographic tables : Include atomic coordinates, anisotropic displacement parameters, and hydrogen bonding metrics (distance/angle) .
  • Kinetic data : Report turnover numbers (TON), enantiomeric excess (ee%), and error margins (±SD) for reproducibility .

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